N-Ethyl-4-bromobenzylamine
Description
Contextualization within Halogenated Benzylamine (B48309) Chemistry
Halogenated benzylamines are a class of organic compounds that serve as crucial intermediates in the synthesis of fine chemicals for pharmaceuticals, agrochemicals, and materials science. google.cominnospk.com The halogen atom, typically fluorine, chlorine, or bromine, significantly influences the electronic properties and reactivity of the benzylamine scaffold. iucr.org Specifically, the bromine atom in compounds like N-Ethyl-4-bromobenzylamine acts as an excellent leaving group in nucleophilic substitution reactions and is a key participant in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. google.com This reactivity is fundamental to modern organic synthesis, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the halogen on the aromatic ring can direct further substitutions and functionalizations of the molecule. thieme-connect.com For instance, the para-substitution pattern in this compound influences the regioselectivity of subsequent reactions on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom can also modulate the basicity of the amine group, affecting its nucleophilicity and reaction kinetics. The study of halogenated benzylamines provides insights into how different halogens affect intermolecular interactions and crystal packing, which is crucial for the development of new materials with specific properties. iucr.org
Academic Significance and Research Trajectories of this compound
The academic significance of this compound lies primarily in its utility as a versatile synthetic intermediate. Researchers utilize this compound as a starting material to explore new synthetic methodologies and to construct novel molecular frameworks with potential applications in medicinal chemistry and materials science. smolecule.com Its derivatives are investigated as building blocks for pharmaceutical agents that target various biological pathways. smolecule.com
Current research trajectories involving this compound and its parent compound, 4-bromobenzylamine (B181089), include their use in the synthesis of complex heterocyclic structures and as ligands for catalytic systems. For example, 4-bromobenzylamine has been used in the synthesis of 2,6,9-triazabicyclo[3.3.1]nonane derivatives and in the study of reactions to form nitriles or imines. amerigoscientific.comacs.org The ethyl group on the nitrogen atom of this compound provides a different steric and electronic environment compared to the primary amine of 4-bromobenzylamine, allowing for comparative studies on reaction outcomes and efficiency.
The compound is also a subject of interest in process chemistry, where the development of efficient, scalable, and cost-effective synthesis routes is a primary goal. Common synthetic approaches to this compound and related compounds include direct alkylation of the corresponding amine with an alkyl halide, and reductive amination of an aldehyde. These methods are continually being optimized to improve yields and purity.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 856795-95-4 |
| Molecular Formula | C9H12BrN |
| Molecular Weight | 214.1 g/mol |
| IUPAC Name | N-(4-bromobenzyl)ethanamine |
| Physical Form | Liquid |
| Boiling Point | 254.3±15.0 °C at 760 mmHg hairuichem.com |
| Purity | >97% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGAYUIZZCACIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405874 | |
| Record name | N-ETHYL-4-BROMOBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856795-95-4 | |
| Record name | N-ETHYL-4-BROMOBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of N Ethyl 4 Bromobenzylamine and Its Core Scaffold
Cross-Coupling Reactions at the Aromatic Bromine Moiety
The bromine atom attached to the phenyl ring of N-Ethyl-4-bromobenzylamine is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. While direct studies on this compound are not extensively detailed, the reactivity of the closely related 4-bromobenzylamine (B181089) scaffold is well-documented. For instance, derivatives of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide readily undergo Suzuki-Miyaura reactions with various aryl boronic acids in the presence of a Pd(0) catalyst to form biaryl structures. researchgate.net This suggests that this compound would similarly participate in such transformations.
A general procedure for the Suzuki-Miyaura coupling of a 4-bromobenzylamine derivative involves reacting it with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as cesium carbonate. thieme-connect.comthieme-connect.com This reaction is crucial for synthesizing complex molecules, including precursors to N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.comthieme-connect.comresearchgate.net
The formation of new carbon-carbon bonds can also be achieved through other palladium-catalyzed reactions. For example, a palladium-catalyzed decarboxylative coupling has been used to synthesize N-(4-bromobenzyl)diethylamine with a high yield, starting from N-(4-bromobenzyl)carbamate.
Table 1: Examples of Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions with 4-Bromobenzylamine Scaffolds
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |
| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | Aryl boronic acids | Pd(0) | (S)‐4‐aryl‐N‐(1‐phenylethyl)benzamide | 62-89 | researchgate.net |
| N-aryl 2-bromobenzylamines | 2-ethoxyvinyl pinacolboronate | Pd(PPh₃)₄, Cs₂CO₃ | ortho-ethoxyvinyl benzylamines | Not specified | thieme-connect.comthieme-connect.com |
| N-(4-bromobenzyl)carbamate | Diethylamine | Pd₂(dba)₃, BINAP | N-(4-bromobenzyl)diethylamine | 99 |
Carbon-Nitrogen Cross-Coupling Reactions (e.g., C-N coupling for PROTAC libraries)
The Buchwald-Hartwig amination is a key transformation for forming carbon-nitrogen bonds. While specific examples utilizing this compound are not explicitly detailed in the provided results, the general reactivity of aryl bromides makes it a suitable substrate. This reaction is particularly relevant in the synthesis of PROTAC (Proteolysis Targeting Chimera) libraries, where the formation of a C-N bond can be a critical step in linking different molecular fragments.
Research has shown that the N-arylation of amino acid esters can be achieved with aryl triflates using a t-BuBrettPhos Pd G3 or G4 precatalyst, suggesting that similar conditions could be applied to couple this compound with various amines or related nitrogen nucleophiles. researchgate.net
Heteroarylation Reactions
Direct arylation reactions provide an efficient route to couple aryl halides with heteroarenes. The 4-bromobenzylamine scaffold has been used in direct cross-coupling reactions with functionalized thiophenes. clockss.org For instance, tert-butyl carbamate (B1207046) protected 4-bromobenzylamine derivatives have been reacted with thiophenes in the presence of a palladium catalyst to generate 4-substituted phenylthiophene derivatives. clockss.org Similarly, palladium-catalyzed direct arylation of other heterocycles, such as 2,5-dimethylthiophene, with aryl bromides can yield 3-arylated products. These examples indicate that this compound is a viable substrate for creating complex molecules containing heteroaromatic rings.
Reactions Involving the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center that readily participates in a variety of reactions, including amidations, acylations, and cyclizations.
Amidation and Acylation Reactions
The secondary amine of this compound can be readily acylated or amidated to form the corresponding amides. This is a common transformation in the synthesis of biologically active molecules. For example, this compound can be reacted with an acyl chloride or a carboxylic acid in the presence of a coupling agent to yield the corresponding amide. worktribe.com
A study on the synthesis of an oxazolidinone compound library demonstrated the acylation of a secondary amine with an acetyl group, yielding the N-acetyl derivative in good yield. worktribe.com In another instance, the amidation of Boc-L-Hyp with 4-bromobenzylamine was achieved using HATU and DIPEA, affording the desired product in high yields of 92-98%. nih.gov The synthesis of N-(4-Bromobenzyl)-4-methylbenzamide involves the acylation of 4-bromobenzylamine with 4-methylbenzoyl chloride. evitachem.com
Table 2: Examples of Amidation and Acylation Reactions
| Amine | Acylating/Amidating Agent | Coupling Agent/Base | Product | Yield (%) | Reference |
| Secondary amine | Acetyl chloride | Not specified | N-acetyl derivative | 66-85 | worktribe.com |
| 4-bromobenzylamine | Boc-L-Hyp | HATU, DIPEA | (2S,4R)-1-Boc-4-hydroxy-N-(4-bromobenzyl)pyrrolidine-2-carboxamide | 92-98 | nih.gov |
| 4-bromobenzylamine | 4-methylbenzoyl chloride | Triethylamine | N-(4-Bromobenzyl)-4-methylbenzamide | Not specified | evitachem.com |
Cyclization and Heterocycle Formation (e.g., Oxazolidinone compounds, Tetrahydroisoquinolines)
The reactivity of both the secondary amine and the brominated aromatic ring of this compound and its core scaffold allows for their use in the synthesis of various heterocyclic structures through cyclization reactions.
Oxazolidinone compounds: Research has shown that N-substituted propargylamines can undergo gold-catalyzed cyclization to form oxazolidinones. amazonaws.com Specifically, N-tert-Butoxycarbonyl-N-ethyl-3-amino-1-propyne can be cyclized to N-Ethyl-5-methylidene-2-oxazolidinone. amazonaws.com While this example does not start from this compound, it demonstrates a potential pathway for forming oxazolidinone rings from related structures.
Tetrahydroisoquinolines: The 4-bromobenzylamine scaffold is a key precursor in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.comthieme-connect.comresearchgate.net A multi-step sequence involving a Suzuki coupling to introduce a C2 unit, followed by an intramolecular reductive amination (reductive cyclization), leads to the formation of the tetrahydroisoquinoline ring system. thieme-connect.comthieme-connect.comresearchgate.net For example, N-aryl 2-bromobenzylamines are first reacted with 2-ethoxyvinyl pinacolboronate, and the resulting intermediate is then treated with triethylsilane and trifluoroacetic acid to induce cyclization. thieme-connect.comthieme-connect.com
Formation of Nitriles and Imines
The benzylamine (B48309) scaffold, the core structure of this compound, is a versatile precursor for the synthesis of nitrogen-containing functional groups, notably imines and nitriles. These transformations typically involve oxidative processes that target the benzylic C-H and N-H bonds.
Imine Formation: The conversion of secondary amines like this compound to the corresponding N-substituted imines is a fundamental oxidative dehydrogenation reaction. Various catalytic systems have been developed to facilitate this transformation efficiently under mild conditions. For instance, bulk gold powder has demonstrated high activity as a catalyst for the aerobic oxidation of secondary amines to imines using molecular oxygen as the oxidant at temperatures between 60–100 °C. rsc.org Other effective catalysts include manganese(III) and iron(III) porphyrin complexes, which can catalyze the oxidation of both aromatic and aliphatic secondary amines to imines using iodosobenzene (B1197198) as the terminal oxidant. rsc.org In these reactions, hydrogen elimination typically occurs at the least substituted carbon. rsc.org Alternative reagents like N-tert-butylphenylsulfinimidoyl chloride in the presence of DBU have also been successfully employed for the smooth oxidation of secondary amines to imines at low temperatures. scilit.comoup.com
The general transformation of this compound to its corresponding imine can be represented as: this compound → N-(4-bromobenzylidene)ethanamine
Different catalytic approaches offer various advantages, from using green oxidants like air to achieving high yields under specific reaction conditions. organic-chemistry.org
Table 1: Catalytic Systems for Imine Synthesis from Secondary Amines
| Catalyst System | Oxidant | Substrate Scope | Key Features |
| Bulk Gold Powder | O₂ (1 atm) | Secondary Amines | Highly active under mild conditions (60–100 °C). rsc.org |
| Mn(III)/Fe(III) Porphyrins | Iodosobenzene | Aromatic & Aliphatic Amines | Catalyst enhances yields compared to uncatalyzed reactions. rsc.org |
| IBX (2-Iodoxybenzoic acid) | - | Secondary Amines | Generates imines in high yields. organic-chemistry.org |
| N-tert-butylphenylsulfinimidoyl chloride / DBU | - | Various Secondary Amines | Effective at low temperatures (−78 °C). scilit.comoup.com |
Nitrile Formation: The synthesis of nitriles from the benzylamine core is a more profound oxidation, requiring the cleavage of multiple C-H and N-H/N-C bonds. This transformation can be achieved through catalytic aerobic oxidation. For example, manganese oxide (MnOₓ) catalysts have been shown to effectively convert various substituted benzylamines into the corresponding nitriles or imines, with the product selectivity being tunable. researchgate.net In a typical reaction, a benzylamine derivative is heated in the presence of the MnOₓ catalyst under an oxygen atmosphere to yield the nitrile. researchgate.net Copper-based catalytic systems have also been developed for the aerobic oxidative dehydrogenation of primary amines to nitriles, demonstrating excellent functional group compatibility. researchgate.net
For the this compound scaffold, the transformation would involve the cleavage of the N-ethyl group and subsequent oxidation of the remaining 4-bromobenzylamine intermediate to 4-bromobenzonitrile. The reaction pathway is believed to proceed through an imine intermediate, which undergoes further dehydrogenation to form the nitrile. nih.gov
Mechanistic Investigations of Chemical Transformations
Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, reactivity, and electronic structure of molecules like this compound. ijrpr.comroyalsocietypublishing.org DFT calculations are instrumental in elucidating complex reaction pathways that are challenging to observe experimentally. mdpi.com
A relevant example is the DFT study on the iridium-catalyzed ortho C-H alkenylation of benzylamines. acs.orgnih.govacs.org Although the specific substrate in that study was a protected benzylamine, the mechanistic findings are applicable to the core scaffold. The calculations revealed that the catalytic cycle involves several key steps:
N-Deprotonation: The reaction initiates with the deprotonation of the amine nitrogen, a step favored over direct C-H activation. acs.org
Migratory Insertion: The insertion of the alkene (ethyl acrylate) into the iridium-carbon bond was identified as the rate-determining step for the entire catalytic cycle. acs.org
Product Formation: The final product is formed through a sequence of N-protonation and β-H elimination, assisted by an acetic acid co-catalyst. acs.org
These computational studies highlight how DFT can predict reaction intermediates, transition state energies, and the most plausible mechanistic pathways. For the this compound scaffold, such studies could predict its reactivity in similar transition-metal-catalyzed C-H functionalization reactions, taking into account the electronic effects of the 4-bromo substituent and the steric influence of the N-ethyl group.
Table 2: Key Mechanistic Insights from DFT on Benzylamine Alkenylation
| Mechanistic Step | Finding from DFT Calculation | Implication |
| Initiation | N-deprotonation precedes C-H activation. acs.org | The acidity of the N-H proton is a key factor in initiating the catalytic cycle. |
| C-H Activation | Reversible process; not rate-determining. acs.orgnih.gov | Explains the low experimental KIE value and focuses attention on subsequent steps. |
| Alkene Insertion | Highest energy barrier; rate-determining step. acs.org | The nature of the coupling partner significantly controls the overall reaction rate. |
| Product Release | Involves sequential N-protonation and β-H elimination. acs.org | Elucidates the role of additives like acids in catalyst regeneration and product formation. |
Exploration of Free Radical Reaction Pathways
The benzylamine scaffold is susceptible to reactions involving free radical intermediates, primarily through the abstraction of a hydrogen atom from the benzylic position (α-C-H) or the N-H bond. lumenlearning.comnptel.ac.in The resulting α-amino radical is stabilized by resonance, making the benzylic C-H bond relatively weak and prone to homolytic cleavage. chinesechemsoc.org
Radical reaction pathways for benzylamines are often initiated by light (photocatalysis) or heat and can proceed as a chain reaction involving initiation, propagation, and termination steps. lumenlearning.com
Initiation: A radical initiator can abstract a hydrogen atom from the benzylic carbon of a molecule like this compound. This hydrogen atom transfer (HAT) process is a key method for forming the initial alkyl radical. researchgate.net
Propagation: The generated α-amino radical is a versatile intermediate. It can react with other molecules to propagate the radical chain. For example, studies on the photocatalytic oxidation of benzylamine show that the carbon-centered benzylamine radical can undergo C-C coupling to form products like 1,2-diphenyl-1,2-ethanediamine. acs.org In other systems, these persistent radicals can engage in cross-coupling reactions with other radical species. chinesechemsoc.org
Termination: The reaction ceases when two radical species combine. lumenlearning.com
The exploration of these pathways is crucial for developing new synthetic methodologies. For instance, a catalytic strategy has been demonstrated for the in situ generation of persistent α-amino radicals from primary amines, which then undergo cross-coupling with alkyl iodides. chinesechemsoc.org This showcases how understanding and controlling radical pathways can enable challenging C-C bond formations at the α-position of the amine. Mechanistic studies have also proposed plausible radical pathways in reactions of benzylamine-bearing hypervalent iodine reagents. beilstein-journals.org The concentration of radical species in a reaction is typically very low, yet they can drive highly efficient chemical transformations. oregonstate.edu
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Molecular Building Block in Complex Syntheses
N-Ethyl-4-bromobenzylamine and its immediate precursor, 4-bromobenzylamine (B181089), are valuable building blocks in organic synthesis. The presence of a reactive benzylamine (B48309) group and a bromo-substituted aromatic ring allows for a wide range of chemical transformations, making these compounds key starting materials for complex molecules with significant applications in medicinal chemistry and materials science. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.
The structural motifs provided by this compound are integral to the synthesis of various pharmaceutical intermediates and APIs. Its utility spans across different therapeutic areas, from anticancer agents to antibiotic adjuvants.
The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that targets other proteins for degradation, making it a significant focus in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase, like VHL, to a specific protein of interest, leading to the protein's degradation. nih.gov
While this compound itself is a derivative, its parent compound, 4-bromobenzylamine, is a key precursor in the synthesis of VHL ligands. nih.govresearchgate.net A common synthetic strategy involves the Boc-protection of 4-bromobenzylamine, followed by a Heck reaction to introduce further complexity, and finally deprotection to yield a crucial benzylamine intermediate. nih.govresearchgate.net This intermediate is then coupled with other fragments, such as substituted proline derivatives, to construct the final VHL ligand. researchgate.net This synthetic route is valued for its efficiency and adaptability, allowing for the introduction of various substituents on the central phenylene unit. nih.govresearchgate.net These VHL ligands form the E3 ligase-binding portion of several VHL-based PROTACs. a2bchem.com
| Precursor Compound | Key Synthetic Steps | Resulting Intermediate | Application |
| 4-Bromobenzylamine | 1. Boc-protection2. Heck coupling3. Boc-deprotection | Functionalized benzylamine | Synthesis of VHL Ligands for PROTACs |
The bromine atom on the phenyl ring of 4-bromobenzylamine makes it an ideal substrate for Suzuki coupling and other palladium-catalyzed cross-coupling reactions. This reactivity is exploited to synthesize a variety of biphenylmethylamine derivatives, which are important scaffolds in medicinal chemistry, notably as monoamine reuptake inhibitors. science.gov Research has demonstrated the use of 4-bromobenzylamine to produce a range of substituted biphenylmethylamines. chemicalbook.com
Examples of Biphenylmethylamine Derivatives Synthesized from 4-Bromobenzylamine:
(4′-fluoro-4-biphenyl)methylamine chemicalbook.com
(4′-methoxy-4-biphenyl)methylamine chemicalbook.com
(2′-methoxy-4-biphenyl)methylamine chemicalbook.com
(3′-cyano-4-biphenyl)methylamine chemicalbook.com
These derivatives are often explored for their potential as antagonists for receptors implicated in conditions like obesity.
| Starting Material | Reaction Type | Example Products |
| 4-Bromobenzylamine | Suzuki Coupling | (4′-fluoro-4-biphenyl)methylamine |
| (4′-methoxy-4-biphenyl)methylamine | ||
| (2′-methoxy-4-biphenyl)methylamine | ||
| (3′-cyano-4-biphenyl)methylamine |
Pyrrole (B145914) and its fused derivatives are prevalent heterocyclic scaffolds in a vast number of biologically active natural products and synthetic drugs. researchgate.netuzh.ch The synthesis of complex pyrrole-containing structures often involves the coupling of various building blocks. In the context of creating C8-linked poly(N-methylpyrrole) Pyrrolo researchgate.networktribe.combenzodiazepine (PBD) conjugates, which are potent DNA-interactive agents, derivatives of 4-bromobenzylamine play a crucial role. mdpi.com Although direct synthesis from this compound is not explicitly detailed, the core structure is utilized. For instance, PBD-carboxylic acids are coupled with aminophenyl-pyrrole carboxylates, demonstrating how benzylamine-related structures are integrated into complex pyrrole systems. mdpi.com
In the quest for novel drug candidates, the synthesis of screening libraries composed of sp3-rich, low molecular weight compounds is a key strategy. nih.gov this compound has been directly employed in the derivatization of a hexahydrooxazolo[5,4-c]pyridin-2(1H)-one bicyclic carbamate (B1207046) scaffold. worktribe.com This core scaffold, created through a robust and scalable sequence, presents two points for diversification. nih.gov One of these points, a secondary amine, was functionalized with various electrophiles. Specifically, the reaction with 4-bromobenzyl bromide (a precursor to or derivative of this compound) and subsequent N-ethylation steps are part of the synthetic pathway. A study reported that derivatization with an N-ethyl, 4-bromobenzyl group proceeded in good yield (66-85%). worktribe.com This demonstrates the utility of the N-ethyl-4-bromobenzyl moiety in rapidly generating a library of 155 diverse compounds for drug discovery initiatives. worktribe.comnih.gov
| Scaffold | Reagent Moiety | Reported Yield | Application |
| Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one | N-ethyl, 4-bromobenzyl | 66-85% | Generation of a diverse small molecule library |
The rise of multidrug-resistant (MDR) bacteria, such as Acinetobacter baumannii, presents a critical global health threat, necessitating the development of new antibacterial agents. nih.gov One promising strategy is the use of antibiotic adjuvants, compounds that potentiate the effects of existing antibiotics. nih.gov Research into pyrazole (B372694) derivatives has identified compounds with remarkable synergistic activity with antibiotics like colistin. nih.govnih.gov In the optimization of these pyrazole compounds, commercially available 4-bromobenzylamine was used as a key building block. nih.gov The synthesis involved the amidation of pyrazole carboxylic acids with 4-bromobenzylamine to produce the final pyrazole-4- and pyrazole-3-carboxamide derivatives. nih.gov This work confirms the importance of the benzylamine moiety in creating compounds that can help combat antibiotic-resistant Gram-negative pathogens. nih.gov
Precursors for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of these molecules often involves the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization.
While no direct synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines using this compound is documented in the searched literature, related methodologies highlight potential pathways. For instance, chemo-enzymatic processes have been developed for the asymmetric synthesis of complex THIQs. rsc.org These methods often use enzymes like norcoclaurine synthase (NCS) or lipases to achieve high stereoselectivity. rsc.orgsci-hub.sedoi.org For example, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have been used for the N-acylation of existing tetrahydroisoquinoline structures to resolve racemic mixtures and produce enantiomerically pure amides. sci-hub.sedoi.org Given that this compound is a secondary amine, it could theoretically be incorporated into THIQ-like structures through alternative synthetic routes, though specific examples are not currently reported.
Synthesis of N-(4-Halobenzyl)amides for Antimicrobial Evaluation
The synthesis of amide derivatives for biological screening is a cornerstone of drug discovery. A body of research has focused on synthesizing N-(4-halobenzyl)amides to evaluate their antimicrobial properties, particularly against fungal pathogens like Candida species. mdpi.comnih.govresearchgate.netmdpi.com These studies typically involve the coupling reaction between a carboxylic acid and a 4-halobenzylamine, including 4-bromobenzylamine.
In a representative study, a series of 32 N-(4-halobenzyl)amides were synthesized by coupling various substituted benzoic and cinnamic acids with 4-halobenzylamines. mdpi.comnih.gov The reaction utilizes a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate amide bond formation. mdpi.comnih.gov The resulting compounds were tested for their minimum inhibitory concentration (MIC) against several Candida strains. mdpi.comnih.gov
The research found that specific structural features, such as a hydroxyl group in the para position and a methoxyl group in the meta position of the benzoic acid moiety, enhanced the antifungal activity. mdpi.comnih.gov While these studies used the primary amine 4-bromobenzylamine, the findings establish the N-(4-halobenzyl) moiety as a key component for antifungal activity.
Table 1: Examples of Synthesized N-(4-Halobenzyl)amides and Their Antifungal Activity
| Compound Type | Starting Materials | Target Pathogens | Key Finding | Citation |
|---|---|---|---|---|
| N-(4-halobenzyl)amides | Cinnamic acids, Benzoic acids, 4-halobenzylamines | Candida albicans, Candida tropicalis, Candida krusei | A vanillic acid-derived amide showed the lowest Minimum Inhibitory Concentration (MIC). | mdpi.comnih.gov |
| Halogenated Amides | Organic acids, 4-halobenzylamines | Candida parapsilosis, Candida krusei | Chlorinated cinnamic analogues showed higher inhibition than brominated analogues. | mdpi.com |
This table is generated based on data for N-(4-halobenzyl)amides and related structures.
Construction of PROTAC Library Components
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.
The parent compound, 4-bromobenzylamine, has been identified as a useful precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC design. nih.gov A synthetic strategy was reported where 4-bromobenzylamine is converted in three steps to a key amine intermediate for the VHL ligand. nih.gov The bromine atom in related precursors, such as 4-bromobenzonitrile, also serves as a crucial handle for palladium-catalyzed reactions to build the complex ligand structure. nih.gov While this compound is not explicitly mentioned, its structural similarity to these precursors suggests its potential utility as a building block for creating diverse PROTAC libraries. The hydrochloride salt of 4-bromobenzylamine is also noted as a relevant compound in the context of PROTACs. fluorochem.co.uk
Precursors for Agrochemicals
The development of new agrochemicals is critical for crop protection and food security. Aryl amines and their derivatives are important intermediates in this industry. The parent compound, 4-bromobenzylamine, is recognized as a versatile building block for the development of agrochemicals, owing to the synthetic handles provided by both the amine and the bromo-substituted ring. guidechem.com However, specific research detailing the conversion of this compound into active agrochemical compounds is not extensively documented in the available literature.
Building Blocks in Material Science
This compound is classified as a building block for organic synthesis, a role that extends into material science. cymitquimica.com Such molecules are fundamental starting materials for constructing complex molecular architectures with specific functions. The parent compound, 4-bromobenzylamine, is also widely used in materials science. guidechem.comsmolecule.com
Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The choice of organic ligand is critical as it dictates the framework's structure, porosity, and properties. Amines and other nitrogen-containing compounds are frequently used as ligands or as functional sites within the pores of these materials. For example, nitrogen atoms within a COF support can serve as anchoring sites to stabilize metal nanoparticles. rsc.org
While direct use of this compound as a primary ligand in MOF or COF synthesis is not explicitly detailed, related compounds are. 4-Bromobenzylamine is listed as an organic monomer for COFs, highlighting the utility of the bromobenzylamine scaffold in the construction of these advanced materials. bldpharm.com
Applications in Electronic and Optical Materials
The functional groups within this compound—the aromatic ring, the bromine atom, and the amine—can all influence electronic properties. The parent compound, 4-bromobenzylamine, is categorized under building blocks for electronic and optical materials. bldpharm.com The bromine atom, for instance, can be used to tune photophysical properties or serve as a reactive site for further functionalization in the synthesis of organic semiconductors or dyes. A study on the catalytic conversion of 4-bromo benzylic alcohol to this compound demonstrates a successful synthesis, which is a key step towards its incorporation into more complex functional molecules. rsc.org
Post-Synthetic Modification in Solar Cell Technology
While direct studies featuring this compound in solar cells are not prevalent, the application of structurally analogous molecules, particularly benzylamine (BA), provides a strong precedent for its potential role in the post-synthetic modification of perovskite solar cells (PSCs). This process, often termed defect passivation, is a critical strategy for enhancing the efficiency and stability of PSCs. researchgate.nettechscience.comrsc.org
Defects on the surface and at the grain boundaries of the polycrystalline perovskite film, such as undercoordinated lead ions (Pb²⁺), act as traps for charge carriers, leading to non-radiative recombination and a subsequent loss in device performance. researchgate.netresearchgate.net Post-synthetic treatment with amine-containing molecules addresses this issue. Research has shown that benzylamine effectively passivates these defective regions. researchgate.netacs.org The mechanism involves the amine functional group interacting with the undercoordinated Pb²⁺ through coordination bonds, while the aromatic ring provides a passivating layer. researchgate.netresearchgate.netnih.gov This dual action mitigates defect sites, reduces non-radiative recombination, and improves charge extraction. acs.orgnih.gov
Studies have demonstrated significant improvements in PSC performance following this strategy. For example, post-deposition treatment with benzylamine has been shown to improve the power conversion efficiency (PCE) of wide-bandgap PSCs from a baseline value to over 18%, while also enhancing the device's thermal and photostability. researchgate.net Another investigation reported an increase in PCE from 16.8% to 19.3% in devices treated with benzylamine. acs.org Given that this compound shares the core benzylamine structure, it represents a viable candidate for this passivation strategy, with its ethyl and bromo substituents offering potential modifications to solubility, binding affinity, and the electronic properties of the passivation layer.
The table below summarizes the impact of benzylamine passivation on key photovoltaic parameters from a representative study.
| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |
| Control (No Treatment) | 16.8% | Not Reported | acs.org |
| Benzylamine Treated | 19.3% | Not Reported | acs.org |
| Control (No Treatment) | ~17.1% | 1.19 V | researchgate.net |
| Benzylamine Treated | 18.1% | 1.24 V | researchgate.net |
Role in Polymer Science
In polymer science, this compound and its close derivatives serve as functional monomers for the synthesis of advanced polymers with tailored properties. The presence of both a reactive amine group (which can be protected and deprotected) and a bromine atom allows for its incorporation into polymer backbones through various coupling reactions, introducing specific functionalities.
A key application is in the creation of Conjugated Microporous Polymers (CMPs). In one study, N-Boc-4-bromobenzylamine, a protected form of a closely related primary amine, was used as a co-monomer in a Sonogashira cross-coupling reaction to build a cross-linked polymer network. nih.govresearchgate.net The purpose of incorporating the benzylamine moiety was to introduce primary amine functional groups onto the surface of the resulting polymer nanoparticles. nih.gov After polymerization, the Boc-protecting group was removed, exposing the amine groups. These amine sites then served as anchors for a second polymerization step, known as surface-initiated RAFT polymerization, to graft other polymer chains (such as PMMA or PDMA) onto the CMP nanoparticles. nih.govresearchgate.net
This approach highlights the role of the bromobenzylamine structure as a critical building block. The bromine atom participates in the initial palladium-catalyzed cross-coupling reaction to form the polymer backbone, while the amine group provides a site for post-polymerization modification. nih.gov This allows for the design of complex, "hairy" core-shell polymer nanoparticles where the core provides properties like photoactivity and the shell imparts specific solvent dispersibility. nih.gov
The components used in the initial polymerization to form the functional polymer nanoparticles are detailed below.
| Component Role | Chemical Name | Monomer Type | Reference |
| Core Monomer A | 1,3,5-triethynylbenzene | A₃ | nih.govresearchgate.net |
| Core Monomer B | 2,5-dibromothiophene | B₂ | nih.govresearchgate.net |
| Functional Monomer C | N-Boc-4-bromobenzylamine | B₂ | nih.govresearchgate.net |
Catalytic Applications and Catalyst Design
Development of Supported Nanoparticle Catalysts for Amine Synthesis
Supported nanoparticle catalysts are central to the modern synthesis of amines, offering high activity and selectivity under milder conditions. arabjchem.orgrsc.org While compounds like this compound are often the targets of such catalytic syntheses, they also play a crucial role as agents in the preparation of the catalysts themselves. rsc.orgrsc.org
The synthesis of amines frequently employs the reductive amination of carbonyl compounds or the hydrogenation of nitriles, catalyzed by metal nanoparticles (e.g., Cobalt, Rhodium, Palladium) on a high-surface-area support. arabjchem.orgrsc.org However, the stability and catalytic performance of these metal nanoparticles are highly dependent on their size, morphology, and resistance to agglomeration. rsc.orgacs.org
This is where molecules like this compound can be applied as capping ligands or stabilizing agents during the colloidal synthesis of nanoparticles. rsc.orgresearchgate.net Amines and other ligands coordinate to the surface of the growing nanoparticles, preventing them from fusing together and allowing for precise control over particle size. researchgate.netmdpi.com These ligands are not always inert spectators; they can remain on the nanoparticle surface and sterically or electronically influence the catalyst's interaction with reactants, thereby tuning its activity and selectivity. rsc.org For instance, studies on platinum nanoparticles have shown that amine ligands can bind to the surface and significantly alter catalytic activity in hydrogenation reactions compared to ligand-free or thiol-capped nanoparticles. researchgate.net The choice of ligand is therefore a critical parameter in engineering a catalyst for a specific transformation. rsc.org
Role of Nitrogen-Doped Carbonaceous Materials as Supports
The support material is a critical component of a heterogeneous catalyst, and nitrogen-doped carbon (N-C) has emerged as a superior platform for catalysts used in amine synthesis. arabjchem.orgoup.com Unlike conventional carbon supports, N-C materials have nitrogen atoms integrated into the carbon lattice, which creates a material that is not merely a passive scaffold but an active component of the catalyst system. oup.comnih.govrsc.org
The nitrogen atoms within the carbon framework can exist in several configurations, primarily pyridinic, pyrrolic, and graphitic (or quaternary) nitrogen. researchgate.netfrontiersin.org These nitrogen sites have profound effects on the catalyst's performance:
Enhanced Metal-Support Interaction: Nitrogen dopants, particularly pyridinic-N, act as anchoring sites for metal nanoparticles, leading to smaller, more uniformly dispersed particles and preventing them from leaching into the reaction medium. oup.comrsc.org
Electronic Modulation: The nitrogen atoms function as "solid-state ligands," donating or withdrawing electron density from the supported metal nanoparticles. nih.govresearchgate.net This electronic modulation can activate the metal for specific reaction steps, enhancing both catalytic activity and selectivity. oup.com
Intrinsic Catalytic Activity: The nitrogen sites themselves can possess Lewis basic properties, contributing directly to the catalytic mechanism, for example, in activating reactants. nih.govresearchgate.net
In the context of amine synthesis, N-C supported catalysts have demonstrated exceptional performance. Cobalt nanoparticles supported on N-C (Co/N-C-800) are highly effective for the selective synthesis of primary amines from carbonyl compounds with excellent yields (82.8–99.6%) under mild conditions. arabjchem.org Similarly, rhodium nanoparticles on N-C supports have been developed for the asymmetric synthesis of chiral amino acid derivatives. nih.govresearchgate.net
A direct link to this compound is that nitrogen-containing organic compounds, including various amines, can serve as precursors for producing N-C materials through pyrolysis. rsc.orgfrontiersin.org This process offers a method to create these advanced catalyst supports, where the choice of amine precursor can influence the type and density of nitrogen doping in the final carbon material.
The table below summarizes the primary types of nitrogen doping in carbon supports and their established roles in catalysis.
| Nitrogen Species | Description | Primary Role in Catalysis | Reference |
| Pyridinic N | Nitrogen atom at the edge of a graphene plane, bonded to two carbon atoms. | Acts as a metal anchoring site; creates Lewis basic sites; modulates electronic properties. | rsc.orgresearchgate.netfrontiersin.org |
| Pyrrolic N | Nitrogen atom within a five-membered ring structure. | Contributes to defect sites and can participate in creating Lewis basicity. | researchgate.net |
| Graphitic N (Quaternary) | Nitrogen atom substituting a carbon atom within the graphene lattice. | Enhances electronic conductivity of the carbon support; modulates electronic properties of the metal. | researchgate.netfrontiersin.org |
Neuropharmacological Research and Mechanistic Insights Focusing on N 2 Chloroethyl N Ethyl 2 Bromobenzylamine Dsp 4 As a Research Analog
Neurotoxicological Investigations of Noradrenergic Systems
DSP-4's primary neurotoxic action is directed towards noradrenergic neurons, leading to a significant and sustained depletion of norepinephrine (B1679862) (NE) in specific brain regions. nih.govresearchgate.net This selective action has enabled researchers to probe the consequences of noradrenergic denervation in various physiological and pathological processes.
A hallmark of DSP-4 is its remarkable selectivity for noradrenergic neurons that originate in the locus coeruleus (LC), the principal source of norepinephrine for the forebrain and brainstem. frontiersin.orgresearchgate.netfrontiersin.org Systemic administration of DSP-4 in rodents leads to the degeneration of noradrenergic nerve terminals projecting from the LC. nih.govfrontiersin.org Studies have demonstrated that DSP-4 treatment results in a profound loss of noradrenergic axons and terminals, as measured by immunoreactivity for markers like the norepinephrine transporter (NET) and dopamine (B1211576) β-hydroxylase (DBH), in LC projection areas such as the hippocampus, cerebral cortex, and cerebellum. eneuro.orgnih.govmdpi.com This effect is so specific that it has been used to differentiate between noradrenergic fiber systems, distinguishing the vulnerable LC system from the more resistant non-coerulean noradrenergic fibers. nih.govfrontiersin.org While the neurotoxin effectively destroys the axon terminals, the cell bodies within the LC are often spared, although molecular dysregulation within these surviving neurons can occur. eneuro.orgnih.govmdpi.com
The neurotoxic effects of DSP-4 extend to both central and peripheral noradrenergic systems, though with differing degrees of permanence. Centrally, DSP-4 causes a rapid, dose-dependent, and long-lasting depletion of norepinephrine in brain regions heavily innervated by the LC. nih.govnih.gov For instance, research shows a dramatic reduction of norepinephrine transporter (NET) immunoreactivity in the prefrontal cortex and hippocampus following DSP-4 treatment. eneuro.org One study quantified this effect, showing that the inferior colliculus receives up to 97% of its noradrenergic innervation from the LC, which is severely diminished after DSP-4 administration. frontiersin.org In contrast, brain regions that are not primarily innervated by the LC, such as the hypothalamus, are much less affected. nih.gov
In the peripheral nervous system of rodents, DSP-4 also induces an acute degeneration of noradrenergic nerve terminals, for example in the heart and iris. nih.govtaylorandfrancis.com However, unlike the long-lasting effects observed in the central nervous system, the peripheral effects are often transient, with significant recovery observed within weeks of administration. nih.gov
| Brain Region | Marker | Effect | Source |
|---|---|---|---|
| Pons (LC Location) | Norepinephrine (NE) | Dramatically reduced | eneuro.org |
| Hippocampus | Norepinephrine (NE) | Significantly reduced | eneuro.org |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | Significantly reduced | eneuro.org |
| Anterior Cingulate Cortex (ACC) | Norepinephrine Transporter (NET) | Substantial loss of immunoreactivity | eneuro.orgnih.gov |
| Dentate Gyrus (DG) | Norepinephrine Transporter (NET) | Substantial loss of immunoreactivity | eneuro.orgnih.gov |
| Cerebellar Cortex | TH and DBH-immunolabeled axons | Profound loss of axonal profiles | mdpi.com |
The neurotoxic effects of DSP-4 are not uniform across all experimental models; significant differences in sensitivity have been observed between species and even between different strains of the same species. nih.gov Research comparing monoamine depletion in various rodent strains revealed evident species and strain-specific patterns of norepinephrine depletion in different brain regions. nih.gov For example, while serotonin (B10506) levels are largely preserved in mice after DSP-4 administration, rats can show a significant decrease in serotonin in specific brain areas. nih.gov Furthermore, differences in the response to DSP-4 have been noted between Wistar and Sprague-Dawley rats. nih.gov This variability suggests that the neurotoxic profile of DSP-4 should be considered context-dependent on the specific species and strain being studied. nih.gov This differential sensitivity has been suggested to be a factor in why rats may have a different response to the neurotoxin compared to mice. nih.gov
| Species/Strain | Norepinephrine (NE) Depletion Pattern | Serotonin (5-HT) Depletion | Source |
|---|---|---|---|
| Mice (general) | Strain-dependent patterns in various brain regions | Levels fully preserved | nih.gov |
| Rats (general) | Strain-dependent patterns in various brain regions | Significant decrease in specific brain regions | nih.gov |
Impact on Central and Peripheral Noradrenergic Innervation
Molecular Mechanisms of Neurotoxicity
The selective neurotoxicity of DSP-4 is rooted in its specific chemical properties and its interaction with the machinery of noradrenergic neurons.
The selectivity of DSP-4 for noradrenergic neurons, particularly those of the LC, is primarily due to its high affinity for the noradrenaline transporter (NET). nih.govfrontiersin.orgresearchgate.net The neurotoxin is actively accumulated into the nerve terminals via NET. nih.govresearchgate.netresearchgate.netresearchgate.net Once inside, DSP-4 acts as an irreversible inhibitor of the transporter, preventing the reuptake of norepinephrine. nih.govresearchgate.netresearchgate.net This mechanism explains why brain regions with a high density of NET-expressing terminals from the LC are most vulnerable. frontiersin.org The neurotoxic effect can be prevented by pretreating animals with NET inhibitors like desipramine, which block the uptake of DSP-4 into the neuron, thereby protecting it from damage. nih.govresearchgate.net
After administration, DSP-4 is not directly toxic. It readily crosses the blood-brain barrier and undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. nih.govresearchgate.netresearchgate.netresearchgate.net This electrophilic derivative is the ultimate toxic species. researchgate.net The aziridinium ion is accumulated within the noradrenergic nerve terminals via the noradrenaline transporter. nih.govresearchgate.net Inside the neuron, this reactive molecule covalently binds to and alkylates vital intracellular components, disrupting cellular function and ultimately leading to the destruction and degeneration of the nerve terminal. nih.govresearchgate.netresearchgate.net
Binding to Intracellular Targets and Modification of Cellular Components
The neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), an analog of N-Ethyl-4-bromobenzylamine, exerts its effects through a specific mechanism of action primarily targeting noradrenergic neurons. After crossing the blood-brain barrier, DSP-4 undergoes cyclization to form a reactive aziridinium ion. nih.govresearchgate.netresearchgate.net This reactive intermediate is then taken up into noradrenergic nerve terminals by the norepinephrine transporter (NET). nih.govresearchgate.net
Once inside the neuron, the aziridinium derivative covalently binds to and alkylates various vital intracellular components, leading to the destruction of the nerve terminals. nih.govresearchgate.netresearchgate.net This process results in the degeneration of noradrenergic axons, particularly those originating from the locus coeruleus (LC). researchgate.netnih.gov Studies have shown that DSP-4 is an irreversible inhibitor of the norepinephrine transporter. nih.govresearchgate.net The interaction with NET is crucial for its selective toxicity, as demonstrated by the prevention of its neurotoxic effects when co-administered with NET inhibitors like desipramine. nih.govresearchgate.netkarger.com
In vitro studies using SH-SY5Y neuroblastoma cells, which express noradrenergic phenotypes like dopamine β-hydroxylase (DBH) and NET, have provided further mechanistic insights. Treatment with DSP-4 leads to a significant decrease in the mRNA and protein levels of both DBH and NET in a time- and concentration-dependent manner. nih.gov This downregulation is linked to DSP-4's ability to induce single-strand DNA breaks and cause replication stress. nih.gov This, in turn, triggers a DNA damage response, leading to cell cycle arrest, primarily in the S-phase. nih.gov While the precise intracellular targets of alkylation are not fully elucidated, this disruption of DNA replication and subsequent cell cycle arrest is a key mechanism contributing to the degenerative effects of DSP-4 on noradrenergic neurons. nih.gov
Implications for Neurodegenerative and Neurological Disorder Research
The selective neurotoxicity of DSP-4 towards noradrenergic neurons, especially those of the locus coeruleus, has made it a valuable tool in modeling various aspects of neurodegenerative and neurological disorders.
Modeling Aspects of Alzheimer's Disease and Parkinson's Disease
Degeneration of the locus coeruleus is an early pathological feature in both Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govdntb.gov.uabiorxiv.orgnih.gov DSP-4 is used to mimic this early-stage LC axon and terminal damage, allowing researchers to study the subsequent molecular and cellular changes. nih.govdntb.gov.uanih.goveneuro.org By inducing LC axon degeneration, DSP-4 administration in animal models recapitulates key prodromal aspects of these diseases, such as dysregulation of the norepinephrine (NE) system, neuroinflammation, and oxidative stress, without causing immediate LC cell death. nih.govdntb.gov.uanih.goveneuro.org
However, some research indicates that while DSP-4 affects noradrenergic terminals, it may not cause an actual loss of noradrenergic neurons in the LC, questioning its adequacy as a complete model for the neuronal loss seen in advanced AD and PD. nih.gov Despite this, it remains a critical tool for investigating the consequences of early noradrenergic system damage. nih.govbiorxiv.org For instance, in mouse models overexpressing mutant α-synuclein (A53T-SNCA), DSP-4 injection was shown to reduce norepinephrine levels in the gut and increase immune activity, leading to α-synucleinopathy and enteric neuronal loss, which are features associated with Parkinson's disease. researcher.life
| Disease Modeled | Effect of DSP-4 Administration | Relevance to Human Disease | Reference |
|---|---|---|---|
| Alzheimer's Disease (AD) | Induces LC axon degeneration, triggers neuroinflammation, and reduces tissue NE levels. Can exacerbate amyloid deposition and cognitive deficits in transgenic models. | Models early-stage LC pathology and helps investigate the role of noradrenergic dysfunction in AD progression. | nih.govdntb.gov.uasemanticscholar.org |
| Parkinson's Disease (PD) | Damages LC axons, dysregulates the NE system, and can exacerbate nigrostriatal dopamine cell death and motor deficits in other PD models. | Mimics early noradrenergic damage and allows study of its interaction with dopaminergic degeneration and neuroinflammation. | nih.govdntb.gov.uabiorxiv.org |
Modulation of Neuroinflammation and Amyloid Plaque Load
The noradrenergic system, particularly the locus coeruleus, is known to play a role in regulating neuroinflammation. frontiersin.org Research using DSP-4 has been instrumental in exploring this relationship in the context of Alzheimer's disease. Studies in transgenic mouse models of AD (TASTPM mice) have shown that DSP-4 administration can have varied effects on neuroinflammation and amyloid plaque deposition depending on the duration of treatment. nih.govresearchgate.net
For example, at 8 months of age, TASTPM mice treated with a low monthly dose of DSP-4 showed reduced levels of some inflammatory markers and a smaller area of cortical amyloid plaque compared to vehicle-treated transgenic mice. nih.govresearchgate.net However, by 11 months, the beneficial effect on plaque load was diminished, and a significant reduction in tyrosine hydroxylase (an enzyme for norepinephrine synthesis) in the LC was observed only in the DSP-4 treated group. nih.govresearchgate.net Other studies have demonstrated that DSP-4-induced norepinephrine depletion can inhibit the recruitment of microglia to amyloid plaques and reduce their ability to phagocytose (engulf) amyloid-β. pnas.org This suggests that a loss of noradrenergic signaling could promote amyloid plaque formation. pnas.org Furthermore, LC lesions induced by DSP-4 have been shown to exacerbate neuroinflammation and oxidative stress in animal models of Parkinson's disease. semanticscholar.org
Studies on Cognitive Impairment (e.g., Surgery-Induced Cognitive Impairment)
DSP-4 has been utilized to investigate the role of the noradrenergic system in cognitive functions, particularly in the context of postoperative cognitive dysfunction (POCD) or surgery-induced cognitive impairment. frontiersin.orgnih.govdntb.gov.ua Neuroinflammation is a key factor in the development of POCD. frontiersin.org
In a rat model of POCD, pretreatment with DSP-4 to deplete central norepinephrine was found to attenuate hippocampal-dependent learning and memory impairment. frontiersin.orgnih.gov This protective effect was associated with a downregulation of microglia and astrocyte activation in the prefrontal cortex and hippocampus and a decrease in the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.orgnih.gov Similarly, in a mouse model of cognitive dysfunction induced by intestinal ischemia-reperfusion, DSP-4 pretreatment also alleviated neuroinflammation and improved cognitive function. nih.gov These findings suggest a complex role for the locus coeruleus-norepinephrine system in the neuroinflammatory response that underlies surgery-induced cognitive deficits. frontiersin.orgnih.gov
Investigations into Neurotransmitter Dynamics (e.g., Norepinephrine Depletion and Turnover)
DSP-4 is a potent tool for studying the dynamics of norepinephrine in the central nervous system. Systemic administration of DSP-4 causes a rapid and significant depletion of norepinephrine in various brain regions, with the most profound effects seen in areas heavily innervated by the locus coeruleus, such as the cerebral cortex, hippocampus, and cerebellum. researchgate.netnih.govfrontiersin.orgnih.gov In the cortex and hippocampus, norepinephrine levels can be reduced by as much as 86-91%. nih.gov
Interestingly, this depletion of norepinephrine is often accompanied by an increase in the norepinephrine turnover rate, as indicated by an elevated ratio of its primary metabolite, 3-methoxy-4-hydroxyphenylethylene glycol (MHPG), to norepinephrine itself. eneuro.orgnih.gov This suggests that the surviving noradrenergic neurons attempt to compensate for the loss of terminals by increasing their firing rate and neurotransmitter synthesis. nih.goveneuro.org The selectivity of DSP-4 for noradrenergic neurons is high, as levels of other neurotransmitters like dopamine and serotonin are generally unaffected or only slightly altered. researchgate.netresearchgate.neteneuro.orgnih.gov This specificity makes DSP-4 an invaluable instrument for isolating and studying the functions of the central noradrenergic system. nih.govfrontiersin.org
| Brain Region | Effect on Norepinephrine (NE) Levels | Effect on NE Turnover (MHPG:NE Ratio) | Reference |
|---|---|---|---|
| Cortex | Significant Decrease (~86%) | Significant Increase | nih.gov |
| Hippocampus | Significant Decrease (~91%) | Increased Trend / Significant Increase | eneuro.orgnih.gov |
| Pons | Significant Decrease | Significant Increase | nih.goveneuro.org |
| Hypothalamus | Partial/Less Pronounced Decrease | No Significant Change | nih.govnih.gov |
| Cerebellum | Significant Decrease | No Significant Change | nih.gov |
Role in Studies of Pain Pathways (e.g., Antinociceptive Mechanisms)
The descending noradrenergic pathways from the locus coeruleus play a crucial role in modulating pain perception. DSP-4 has been employed to lesion these pathways to investigate their specific contribution to antinociception (pain relief). nih.govkyushu-u.ac.jp Studies have shown that destroying these noradrenergic neurons with DSP-4 can alter the analgesic effects of other compounds. For instance, neonatal treatment with DSP-4 significantly reduced the antinociceptive effect of a cannabinoid receptor agonist in adult rats in several pain tests. nih.gov
Furthermore, DSP-4-induced depletion of descending noradrenergic tone has been shown to induce thermal and mechanical hyperalgesia (increased sensitivity to pain). nih.govresearchgate.net This hyperalgesia is accompanied by evidence of oxidative stress and increased production of pro-inflammatory cytokines in the spinal cord. nih.govresearchgate.net In models of neuropathic pain, DSP-4 treatment was found to decrease the affective (emotional) dimension of pain but did not alter the sensory perception of pain, suggesting that the noradrenergic system independently regulates these two components of the pain experience. researchgate.netnih.gov These studies highlight the utility of DSP-4 in dissecting the complex role of the central noradrenergic system in both endogenous pain control and the mechanisms of analgesic drugs. medchemexpress.comresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Green Chemistry Principles in Synthesis and Derivatization
A significant future direction lies in the development of environmentally benign synthetic routes for N-Ethyl-4-bromobenzylamine and its derivatives. Research is leaning towards process intensification and the use of renewable resources. One innovative approach involves orthogonal tandem catalytic (OTC) transformations, which combine multiple reaction steps into a one-pot protocol, enhancing efficiency and reducing waste. rsc.org
For instance, a tandem sequence can be designed for the synthesis of related secondary and tertiary amines from bio-based benzyl-type alcohols. rsc.org This process may utilize a bimetallic catalytic system, such as rhodium and molybdenum nanoparticles dispersed on a chitin-derived, N-doped carbon support. rsc.org In such a system, the alcohol is first oxidized to an aldehyde, which is then converted to the target amine through reductive amination. Acetonitrile can serve as both a solvent and a source of the amine reactant, showcasing a resource-efficient strategy. rsc.org
The use of biomass-derived supports, like chitin (B13524) from fishery waste, is a key aspect of this green approach. unive.it These N-doped carbon supports are not merely passive carriers; the nitrogen functionalities (e.g., pyridinic and pyrrolic nitrogen) actively interact with the metal nanoparticles, enhancing stability and catalytic performance. unive.it
Table 1: Comparison of Catalytic Methods for Benzylamine (B48309) Synthesis
| Method | Key Features | Green Chemistry Aspect | Potential Yield | Reference |
|---|---|---|---|---|
| Traditional Alkylation | Nucleophilic substitution with 4-bromobenzyl bromide. | Requires organic solvents and bases. | 89-94% | |
| Reductive Amination | Condensation of 4-bromobenzaldehyde (B125591) with an amine, followed by reduction. | Can be performed in a single step, but may use metal hydride reductants. | 93-95% | |
| Palladium-Catalyzed Coupling | High-yielding but requires specialized, expensive ligands and stringent conditions. | High atom economy but relies on precious metal catalysts. | ~99% | |
| Tandem Catalysis (Future) | One-pot, multi-step synthesis from bio-based alcohols using heterogeneous catalysts. rsc.org | Process intensification, use of renewable feedstocks (biomass), and reduced waste. rsc.org | Up to 93% (for related amines) | rsc.org |
Discovery of Novel Chemical Transformations and Reactivity Profiles
The reactivity of this compound is centered around its secondary amine and the bromo-substituted phenyl ring, allowing for a variety of chemical transformations. smolecule.com Future research will likely focus on discovering novel reactions that exploit these functional groups to build more complex molecular architectures.
The bromine atom is a key functional handle, susceptible to nucleophilic substitution, which allows for the introduction of various other groups. smolecule.com Furthermore, it is an ideal participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with aryl boronic acids. researchgate.net This opens pathways to a vast array of bi-aryl derivatives with potentially interesting electronic and biological properties. researchgate.net
The amine functionality can undergo standard reactions like oxidation to aldehydes or carboxylic acids and alkylation to form more complex amines. smolecule.com A more advanced transformation involves leveraging the entire scaffold for intramolecular reactions. For example, derivatives of this compound could serve as precursors for intramolecular C-N bond coupling reactions to synthesize fused heterocyclic systems like 1,4-benzodiazepines, which are known privileged structures in medicinal chemistry. mdpi.com
Expansion of Applications in Drug Discovery Beyond Current Areas
The this compound scaffold is a recognized building block in medicinal chemistry, often used as an intermediate in synthesizing compounds for neurological disorders. Future work will aim to expand its therapeutic applications by exploring its potential in other disease areas and by using its structure as a "privileged scaffold" derived from natural product concepts. researchgate.net
Emerging research on analogous structures suggests promising new directions:
Oncology: Preliminary studies on related bromo-benzylamine compounds indicate potential antiproliferative activity against certain cancer cell lines. Future derivatization of the this compound core could lead to the development of novel cytotoxic agents.
Infectious Diseases: The structural motif is present in compounds screened for anti-infective properties. Derivatization of the imidazopyridine scaffold, for example, has yielded compounds with potent antibacterial activity. google.com
Ion Channel Modulation: The 4-bromobenzylamine (B181089) moiety is found in compounds that act as antagonists for eukaryotic sodium channels, which are important targets for treating epilepsy and pain. pnas.org This suggests that this compound derivatives could be explored as novel ion channel modulators.
Advanced Material Design and Functionalization Utilizing this compound Scaffolds
The unique chemical properties of this compound make it an attractive candidate for the design of advanced functional materials. Its ability to participate in polymerization and self-assembly processes is a key area of emerging research. smolecule.comnih.gov
One exciting avenue is the creation of enzyme mimetics through the self-assembly of peptoids (polymers of N-substituted glycine (B1666218) units). nih.gov Researchers have synthesized peptoids incorporating an N-[2-(4-bromophenyl)ethyl]glycine monomer, a close structural analog. nih.gov When co-assembled with hemin, these peptoids form crystalline nanomaterials with peroxidase-like activity, capable of catalyzing reactions such as the depolymerization of lignin (B12514952) under mild conditions. nih.gov This demonstrates the potential of using the bromophenyl scaffold to direct the assembly of catalytically active nanostructures.
Another area of exploration is the development of novel coordination polymers and metallacages. acs.org The nitrogen atom of the ethylamine (B1201723) group and potential modifications to the phenyl ring could create ligands capable of coordinating with metal ions like Platinum(II), Rhenium(I), or Palladium(II). acs.org This could lead to the formation of large, well-defined supramolecular structures such as molecular wreaths or prismatic cages with applications in catalysis, sensing, or guest encapsulation. acs.org
Table 2: Potential Applications in Advanced Materials
| Material Type | Design Principle | Potential Application | Relevant Finding | Reference |
|---|---|---|---|---|
| Enzyme Mimetics | Self-assembly of peptoids containing N-[2-(4-bromophenyl)ethyl]glycine monomers. | Biocatalysis, Lignin depolymerization. | Peptoid/hemin co-assembly creates nanomaterials with peroxidase-like activity. | nih.gov |
| Heterogeneous Catalysts | Incorporation into N-doped carbon supports for metal nanoparticles. | Green chemistry, Biomass conversion. | Nitrogen functionalities enhance catalyst stability and performance. | unive.it |
| Metallacycles/Cages | Functionalization to act as a ligand for metal-ion coordination. | Molecular encapsulation, Sensing, Catalysis. | Related ligands form complex supramolecular structures with various metal centers. | acs.org |
| Functional Polymers | Use as a monomer in polymerization reactions. | Specialty polymers with unique electronic or reactive properties. | Amine and bromine groups offer sites for polymerization. | smolecule.com |
Comprehensive Systems Biology Approaches in Neuropharmacological Research
A highly promising research direction involves using derivatives of this compound as chemical probes to investigate complex biological systems, particularly in neuropharmacology. The neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), a structural analog, is a powerful tool for studying the role of the noradrenergic system in health and disease. jneurosci.orgeneuro.orgbiorxiv.org
A systems biology approach, using tools like DSP-4, allows researchers to understand the downstream consequences of perturbing a specific neurotransmitter system. For example, administration of DSP-4 in animal models is used to recapitulate molecular and behavioral aspects of the prodromal stages of neurodegenerative diseases like Parkinson's and Alzheimer's. eneuro.org Researchers can then perform multi-level analyses, including:
Transcriptomics: To identify changes in gene expression in response to noradrenergic axon damage. eneuro.org
Neuroinflammation and Oxidative Stress Analysis: To measure the cellular stress responses triggered by the neurotoxin. eneuro.org
Behavioral Studies: To link molecular changes to behavioral outcomes like anxiety. eneuro.org
Gut-Brain Axis Research: To explore how depleting norepinephrine (B1679862) affects the gut microbiota and its role in exacerbating neurodegenerative pathology. nih.gov
This comprehensive approach moves beyond studying a single target to understanding the intricate crosstalk between different neurotransmitter systems (e.g., norepinephrine, serotonin (B10506), dopamine) and their collective impact on cellular function and organismal behavior. nih.govfrontiersin.org Such studies are crucial for identifying novel therapeutic targets and developing disease-modifying strategies for complex neurological disorders. mdpi.com
Q & A
Basic Research Questions
Q. What are the key spectroscopic identifiers for characterizing N-Ethyl-4-bromobenzylamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, –CH2CH3), δ 2.4–2.6 ppm (singlet, N–CH3), δ 3.7 ppm (singlet, Ar–CH2–N), and aromatic protons (δ 7.2–7.4 ppm) confirm the ethyl, methylamine, and bromobenzyl moieties .
- ¹³C NMR : Signals for the brominated aromatic carbons (δ 120–130 ppm) and aliphatic carbons (N–CH2– at δ 50–60 ppm) are critical .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 214 (M⁺) with isotopic signature for bromine (1:1 ratio for M⁺ and M+2⁺) .
- Infrared (IR) : Stretching frequencies at ~3300 cm⁻¹ (N–H), 2900 cm⁻¹ (C–H aliphatic), and 650 cm⁻¹ (C–Br) .
Q. What synthetic routes are reliable for producing this compound?
- Methodological Answer :
- Reductive Amination : React 4-bromobenzaldehyde with ethylamine in the presence of NaBH4 or Pd/C under H2. Purify via column chromatography (hexane:EtOAc, 4:1) .
- Alkylation : Treat 4-bromobenzyl chloride with excess ethylmethylamine in THF under reflux (12 h). Isolate the product via acid-base extraction (HCl/NaOH) .
- Yield Optimization : Use anhydrous conditions and catalytic KI to enhance nucleophilic substitution efficiency .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare with PubChem’s computational data (InChI:
1S/C11H16BrN) for bond angles and electronic environments . - Isotopic Labeling : Use deuterated solvents (e.g., CDCl3) to eliminate solvent interference in NMR .
- Crystallography : If available, single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning .
Q. What strategies mitigate side reactions during this compound synthesis?
- Methodological Answer :
- Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition of the bromobenzyl group .
- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to avoid unwanted alkylation .
- Byproduct Analysis : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) and GC-MS to detect intermediates like 4-bromobenzyl alcohol .
Q. How does this compound interact in medicinal chemistry frameworks?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The bromine atom enhances electrophilicity for covalent binding to cysteine residues in target enzymes .
- Pharmacokinetic Profiling : Assess logP (~2.8) and solubility (<1 mg/mL in water) to predict blood-brain barrier permeability .
- Biological Assays : Use fluorescence polarization to measure binding affinity to receptors (e.g., GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
